molecular formula C18H25ClN2O2S B1402321 3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride CAS No. 1361112-86-8

3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride

Cat. No.: B1402321
CAS No.: 1361112-86-8
M. Wt: 368.9 g/mol
InChI Key: IXFHAIOZPSGBDS-UHFFFAOYSA-N
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Description

“3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride” is a chemical compound . It is related to the class of compounds known as benzothiophenes, which are heterocyclic sulfur compounds .


Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, the reaction of substituted benzo[b]thiophene-2-carboxylic hydrazide and various aromatic or heteroaromatic aldehydes led to a collection of final products with extensive structural diversification .


Molecular Structure Analysis

The molecular structure of this compound is complex, with a benzothiophene ring attached to an azepane ring through a methylene bridge . The benzothiophene ring is further substituted with a carboxylic acid amide group .

Scientific Research Applications

Mechanism of Amide Formation

Research by Nakajima and Ikada (1995) investigated the mechanism of amide formation between carboxylic acid and amine, which is relevant to understanding the behavior of compounds like 3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride in aqueous media. Their study focused on the use of carbodiimide hydrochloride (EDC) and analyzed the reaction products through techniques like 13C-NMR and IR, noting that EDC rapidly loses activity in low pH aqueous media (Nakajima & Ikada, 1995).

Synthesis of Amides and Esters

Sauter and Dzerovicz (1970) explored the synthesis of compounds by reacting 2-Phenyl-5-methoxy-benzo[b]thiophene-3-carboxylic acid and 2-Phenyl-5,6-dimethoxy-benzo[b]thiophene-3-carboxylic acid to form a range of acid amides and esters. This research provides insights into the synthesis pathways that may be applicable to the compound (Sauter & Dzerovicz, 1970).

Chemoselective Synthesis

Pradhan, De, and Mortier (2005) described a chemoselective synthesis method that involves benzo[b]thiophen-2-yl alkylates, which could be relevant for the synthesis of compounds like this compound. Their method focused on anionic ortho-Fries rearrangement, which could be a key technique in the synthesis of related compounds (Pradhan, De, & Mortier, 2005).

Catalytic Chemical Amide Synthesis

Research by Mohy El Dine et al. (2015) on catalytic chemical amide synthesis at room temperature could be relevant for understanding the synthesis of this compound. Their study involved (2-(thiophen-2-ylmethyl)phenyl)boronic acid as a catalyst, which could offer insights into efficient synthesis methods for similar compounds (Mohy El Dine et al., 2015).

Properties

IUPAC Name

3-(azepan-2-ylmethyl)-N-(2-hydroxyethyl)-1-benzothiophene-2-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2S.ClH/c21-11-10-20-18(22)17-15(12-13-6-2-1-5-9-19-13)14-7-3-4-8-16(14)23-17;/h3-4,7-8,13,19,21H,1-2,5-6,9-12H2,(H,20,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXFHAIOZPSGBDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(NCC1)CC2=C(SC3=CC=CC=C32)C(=O)NCCO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride
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3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride
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3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride
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3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride
Reactant of Route 5
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride
Reactant of Route 6
3-Azepan-2-ylmethyl-benzo[b]thiophene-2-carboxylic acid(2-hydroxy-ethyl)-amide hydrochloride

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